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molecular formula C13H20N2O B8285378 3-(aminomethyl)-4-cyclohexyl-6-methyl-2(1H)-pyridinone

3-(aminomethyl)-4-cyclohexyl-6-methyl-2(1H)-pyridinone

Cat. No. B8285378
M. Wt: 220.31 g/mol
InChI Key: PBGAZQLIFHVHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

To an ice-bath cooled THF (100 mL) solution of the product from step 1 (2 g, 9.26 mmol) were added NaBH4 (0.81 g, 21.3 mmol), and I2 (2.3 g, 9.26 mmol), and the mixture stirred for 30 min. The reaction mixture was then heated at reflux for 3 h, and then allowed to cool to room temperature. After cooling to 0° C., the reaction mixture was acidified by slow addition of 3N HCl (1 mL). The reaction mixture was concentrated in vacuo and the crude product purified by reverse phase HPLC to give the title compound as a solid (TFA salt), 0.5 g (25%). LCMS E-S (M+H)=221.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.8-11.9 (br s, 1H), 7.80-7.93 (br s, 3H), 6.07 (s, 1H), 3.69 (s, 2H), 2.67-2.75 (m, 1H), 2.17 (s, 3H), 1.58-1.72 (m, 5H), 1.19-1.41 (m, 5H).
Name
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[C:11]([CH3:13])[NH:10][C:9](=[O:14])[C:8]=2[C:15]#[N:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].II.Cl>C1COCC1>[NH2:16][CH2:15][C:8]1[C:9](=[O:14])[NH:10][C:11]([CH3:13])=[CH:12][C:7]=1[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.3 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)C1=C(C(NC(=C1)C)=O)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC=1C(NC(=CC1C1CCCCC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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